molecular formula C15H20ClN3O3S B6498941 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide CAS No. 886119-97-7

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide

Cat. No.: B6498941
CAS No.: 886119-97-7
M. Wt: 357.9 g/mol
InChI Key: QJGGOEXOZFPUFI-UHFFFAOYSA-N
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Description

“4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . This compound is also known as TAK-659, a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases.


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole-containing compounds like “4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide” can be a promising future direction.

Properties

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-2-10-22-15-11-13(4-5-14(15)16)23(20,21)18-6-3-8-19-9-7-17-12-19/h4-5,7,9,11-12,18H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGGOEXOZFPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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